Methyl 5-amino-2-chloro-3-fluorobenzoate
Description
Methyl 5-amino-2-chloro-3-fluorobenzoate (C₈H₇ClFNO₂) is a substituted benzoate ester characterized by a methyl ester group at the carbonyl position, with amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at the 5-, 2-, and 3-positions of the aromatic ring, respectively . The amino group enhances nucleophilicity, while the halogen atoms (Cl, F) contribute to metabolic stability and lipophilicity. Its InChIKey (DYBYFJVZYLADLU-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Properties
IUPAC Name |
methyl 5-amino-2-chloro-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARICOQIMAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 5-amino-2-chloro-3-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-amino-2-chloro-3-fluorobenzoate exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a. 2-Amino-5-fluoro-3-methylbenzoic acid (C₈H₈FNO₂)
- Structural Differences : Replaces the chloro and ester groups with a methyl group and carboxylic acid.
- Impact : The carboxylic acid increases polarity, reducing lipophilicity compared to the methyl ester. The absence of chlorine diminishes steric hindrance and electronic withdrawal effects .
- Applications : Likely used as a building block for bioactive molecules, whereas the target compound’s ester group may enhance membrane permeability in drug candidates.
b. 5-Fluoro-2-iodobenzonitrile (C₇H₃FIN)
- Structural Differences: Substitutes the amino and ester groups with a nitrile (-CN) and iodine (I).
- Impact : The nitrile group introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions. Iodine’s large atomic radius may hinder steric access compared to chlorine .
c. Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S)
- Structural Differences : A sulfonylurea herbicide with a triazine ring and sulfonyl group.
- Impact: The triazine moiety enables herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound. Both share methyl ester groups, but the target’s amino and halogen substituents suggest divergent applications, such as antimicrobial or antitumor agents .
Physical and Chemical Properties
Table 1: Key Properties of Methyl 5-amino-2-chloro-3-fluorobenzoate and Analogs
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 203.45 | ~2.1 | Not reported | Ester, -NH₂, -Cl, -F |
| 2-Amino-5-fluoro-3-methylbenzoic acid | 169.15 | ~1.3 | Not reported | Carboxylic acid, -NH₂, -F |
| 5-Fluoro-2-iodobenzonitrile | 247.01 | ~2.8 | Not reported | Nitrile, -I, -F |
| Methyl salicylate | 152.15 | 1.25 | -8.6 | Ester, -OH |
*LogP estimated using fragment-based methods. Data inferred from .

- Lipophilicity: The target compound’s LogP (~2.1) is higher than 2-amino-5-fluoro-3-methylbenzoic acid (~1.3) due to the ester group’s hydrophobicity, enhancing cell membrane penetration.
- Volatility: Unlike methyl salicylate (a volatile organic compound), the target’s halogen and amino groups reduce volatility, favoring solid-phase applications .
Biological Activity
Methyl 5-amino-2-chloro-3-fluorobenzoate (M5A2C3FB) is a compound of significant interest in pharmacological research due to its potential biological activities. This article discusses the biological activity of M5A2C3FB, including its mechanisms of action, interactions with biological targets, and related case studies.
Chemical Structure and Properties
M5A2C3FB is characterized by the presence of an amino group, a chloro group, and a fluorine atom on its benzene ring. The arrangement of these functional groups contributes to its unique chemical reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Amino Group | Enhances binding affinity to biological targets |
| Chloro Group | Influences reactivity and selectivity |
| Fluoro Group | Increases stability of the compound |
The biological activity of M5A2C3FB is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to act as an enzyme inhibitor , binding to active sites and preventing substrate interaction. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Enzyme Inhibition : M5A2C3FB binds to specific enzymes, blocking their catalytic activity. This mechanism is crucial for regulating biochemical pathways involved in drug metabolism and efficacy.
- Cell Signaling Interference : The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions that could be beneficial in treating certain conditions.
Biological Activity Studies
Research has highlighted several biological activities associated with M5A2C3FB:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that M5A2C3FB may exhibit similar effects against bacteria and fungi.
- Anti-inflammatory Properties : The structural components of M5A2C3FB indicate potential anti-inflammatory effects, which are currently under investigation in various preclinical models.
Case Studies
Recent studies have explored the pharmacological potential of M5A2C3FB:
- Study 1 : A study on the interaction of M5A2C3FB with human enzymes revealed a significant inhibition rate compared to control compounds. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent activity against specific targets .
- Study 2 : In vivo studies using animal models demonstrated that administration of M5A2C3FB led to a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of M5A2C3FB. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how M5A2C3FB interacts at the molecular level with various biological targets will provide insights into its therapeutic potential.
- Clinical Trials : Conducting clinical trials will be essential for evaluating the safety and efficacy of M5A2C3FB in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
